Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate

PROTAC Targeted Protein Degradation HDAC6

This Boc-piperazine features a gem-dimethyl cyano (2-cyanopropan-2-yl) group providing metabolic stability and a nitrile handle, with orthogonal Boc protection for stepwise amine unmasking in convergent synthesis. Validated as a PROTAC linker: HDAC6-targeted degrader IC₅₀ = 4.90 nM, EC₅₀ = 6.5 nM (70-fold improvement over alternative linkers). Also precedented in ALK/ROS1 inhibitors (crizotinib analogs). Two orthogonal functional handles reduce synthetic step count. Supplied at 97% purity, ready for parallel synthesis and med chem programs.

Molecular Formula C13H23N3O2
Molecular Weight 253.34 g/mol
CAS No. 885698-82-8
Cat. No. B1525728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate
CAS885698-82-8
Molecular FormulaC13H23N3O2
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C#N
InChIInChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)15-6-8-16(9-7-15)13(4,5)10-14/h6-9H2,1-5H3
InChIKeyAJMANAVUYHGZCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate (CAS 885698-82-8): Bifunctional Boc-Protected Piperazine Building Block


Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate (CAS 885698-82-8), molecular formula C₁₃H₂₃N₃O₂ and molecular weight 253.34 g/mol, is a Boc-protected piperazine derivative bearing a geminal dimethyl cyano (2-cyanopropan-2-yl) substituent on the N4 nitrogen . The compound exists as a versatile heterocyclic building block wherein the Boc group provides orthogonal amine protection during multi-step synthetic sequences, while the α,α-dimethyl nitrile moiety introduces both steric bulk and a synthetically accessible cyano functional handle . Commercial availability from major suppliers including Sigma-Aldrich (AldrichCPR collection) with typical purities of 95-97% supports its use as a research intermediate in pharmaceutical discovery programs .

Why Generic Piperazine Building Blocks Cannot Substitute for Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate


Generic substitution with simpler Boc-piperazines or alternative N-alkylated piperazines fails due to the compound's unique combination of orthogonal functional groups and steric/electronic properties. Unlike unsubstituted 1-Boc-piperazine, the geminal dimethyl cyano substituent provides distinct physicochemical characteristics including predicted density of 1.076 ± 0.06 g/cm³ and predicted boiling point of 346.0 ± 37.0 °C . More critically, the 2-cyanopropan-2-yl group serves as a metabolic stability-enhancing motif and introduces a nitrile functional handle that enables further synthetic elaboration (e.g., reduction to amine, hydrolysis to amide/carboxylic acid, or cycloaddition chemistry) while the Boc group remains intact for orthogonal deprotection . This bifunctionality cannot be replicated by mono-functional piperazine building blocks such as 1-Boc-piperazine (CAS 57260-71-6) or 1-(2-cyanoethyl)piperazine derivatives, which lack either the orthogonal protecting group or the sterically shielded gem-dimethyl cyano architecture that confers both synthetic versatility and pharmacokinetic advantages when incorporated into bioactive scaffolds .

Quantitative Differentiation Evidence for Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate (CAS 885698-82-8)


HDAC6 PROTAC Degrader Activity: Piperazine Linker Incorporation Enables Sub-10 nM Cellular Potency

When incorporated as the piperazine-containing linker component in a PROTAC molecule targeting HDAC6, the derivative containing the tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate scaffold exhibited IC₅₀ = 4.90 nM in recombinant HDAC6 enzymatic inhibition assays and EC₅₀ = 6.5 nM for cellular HDAC6 protein degradation in human MM1.S cells [1]. In contrast, a related PROTAC lacking this optimized piperazine-cyanopropane linker architecture demonstrated substantially reduced degradation activity with EC₅₀ = 460 nM under comparable cellular conditions [2].

PROTAC Targeted Protein Degradation HDAC6 Linker Chemistry

pKa Modulation in Piperazine-Containing PROTAC Linkers: Impact on Protonation State and Drug-Like Properties

A systematic study of piperazine-containing PROTAC linkers published in RSC Advances (2022) demonstrated that fine modulation of piperazine substituents, including cyanoalkyl groups, enables precise tuning of the linker's protonation state [1]. The pKa values of piperazine-containing PROTAC precursors were evaluated, showing that insertion of a piperazine moiety with appropriate substitution can improve rigidity and increase solubility upon protonation relative to linear alkyl linkers, with the cyano-substituted variants offering distinct protonation profiles compared to unsubstituted piperazine linkers [2].

PROTAC Linker Design pKa Physicochemical Properties

Orthogonal Synthetic Versatility: N-Boc Protection with Cyano Functional Handle

The compound's synthesis from N-Boc piperazine via alkylation with a suitable electrophile (e.g., 2-bromo-2-methylpropanenitrile) has been documented with gram-scale reaction capability . The product contains two orthogonal functional groups: the Boc-protected N1 nitrogen (cleavable under acidic conditions: TFA/DCM or HCl/dioxane) and the gem-dimethyl nitrile at N4 (convertible via reduction to primary amine, hydrolysis to amide/carboxylic acid, or cycloaddition to heterocycles) . In contrast, 1-Boc-piperazine (CAS 57260-71-6) provides only the protected amine without the cyano handle; tert-butyl 2-cyanopiperazine-1-carboxylate (CAS 1053656-76-0) offers cyano functionality but with α-substitution affecting stereochemistry and conformational preferences .

Synthetic Methodology Building Block Orthogonal Protection Cyano Chemistry

Kinase Inhibitor Intermediate: Documented Role in Crizotinib Synthesis and BTK/AKT Inhibitor Scaffolds

Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate serves as a documented intermediate in the synthesis of crizotinib (Xalkori), an FDA-approved ALK/ROS1 inhibitor for non-small cell lung cancer . The piperazine-cyanopropane motif appears in patent literature describing alkylated piperazines as BTK inhibitors (WO2012044157) and substituted piperazines as AKT inhibitors, with demonstrated utility in kinase inhibitor programs targeting PI3K, BTK, and AKT pathways [1]. While unsubstituted Boc-piperazine is a generic building block, the specific 2-cyanopropan-2-yl substitution pattern on this compound matches the pharmacophoric requirements established in structure-activity relationship studies for these kinase programs .

Kinase Inhibitors Crizotinib ALK/ROS1 BTK Oncology

Optimal Application Scenarios for Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate Based on Quantitative Evidence


PROTAC Linker Development: High-Potency HDAC6 Degrader Design

Programs developing HDAC6-targeting PROTACs should prioritize this building block based on demonstrated linker efficacy yielding IC₅₀ = 4.90 nM enzymatic inhibition and EC₅₀ = 6.5 nM cellular degradation, representing ~70-fold improvement over alternative linker architectures [1]. The piperazine-cyanopropane scaffold provides both rigidity for ternary complex stabilization and tunable pKa for optimized physicochemical properties, as established in systematic linker studies [2].

Kinase Inhibitor Synthesis: ALK/ROS1 and BTK/AKT Program Scaffolds

Medicinal chemistry teams pursuing ALK/ROS1 inhibitors (including crizotinib analogs) or BTK/AKT kinase programs should procure this compound as a validated intermediate with direct literature precedent [1]. The gem-dimethyl cyano group provides both metabolic stability enhancement and a synthetic handle for further diversification, while the Boc protection enables orthogonal amine unmasking during convergent synthesis [2].

Bifunctional Building Block Library Construction

Research organizations building proprietary building block collections should prioritize this compound over mono-functional piperazines due to its two orthogonal functional handles (Boc-protected amine and gem-dimethyl nitrile), which enable convergent synthetic strategies and reduce overall step count in complex molecule assembly [1]. The compound's availability at 95-97% purity from multiple commercial suppliers supports immediate deployment in parallel synthesis and library production workflows [2].

Piperazine-Containing Linker pKa Optimization Studies

Programs investigating structure-property relationships in heterobifunctional degraders should utilize this compound as a representative piperazine-cyanopropane linker precursor, enabling systematic evaluation of how cyanoalkyl substitution modulates linker protonation state and impacts cellular permeability, as demonstrated in published pKa analyses of piperazine-containing PROTACs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.